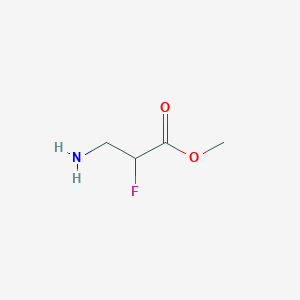
Methyl 3-amino-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-amino-2-fluoropropanoato de metilo es un compuesto orgánico con la fórmula molecular C4H8FNO2. Es un derivado del ácido propanoico, donde el átomo de hidrógeno en el segundo carbono se reemplaza por un átomo de flúor, y el átomo de hidrógeno en el tercer carbono se reemplaza por un grupo amino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3-amino-2-fluoropropanoato de metilo se puede sintetizar mediante varios métodos. Un enfoque común implica la fluoración del 3-amino-propanoato de metilo. Esta reacción típicamente utiliza un agente fluorante como trifluoruro de dietilaminosulfuro (DAST) o Selectfluor en condiciones controladas para introducir el átomo de flúor en la posición deseada.
Otro método involucra el uso de un material de partida como el ácido 3-amino-2-fluoropropanoico, que luego se esterifica usando metanol en presencia de un catalizador ácido como el ácido sulfúrico para producir 3-amino-2-fluoropropanoato de metilo.
Métodos de producción industrial
La producción industrial de 3-amino-2-fluoropropanoato de metilo puede involucrar procesos de fluoración a gran escala utilizando equipos especializados para manejar los agentes fluorantes reactivos. El paso de esterificación se puede llevar a cabo en reactores por lotes con monitoreo continuo de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-amino-2-fluoropropanoato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.
Reducción: El grupo éster se puede reducir al alcohol correspondiente.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar en condiciones ácidas o básicas.
Reducción: El hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Nucleófilos como aminas o tioles se pueden utilizar en presencia de un catalizador o en condiciones térmicas.
Productos principales
Oxidación: Derivados nitro o nitroso.
Reducción: Alcoholes correspondientes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-amino-2-fluoropropanoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: Sirve como una sonda para estudiar los mecanismos enzimáticos y las interacciones de proteínas debido a su átomo de flúor único.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual el 3-amino-2-fluoropropanoato de metilo ejerce sus efectos depende de su interacción con los objetivos moleculares. El átomo de flúor puede influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores. El grupo amino puede participar en enlaces de hidrógeno y otras interacciones, lo que afecta la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-amino-2-cloropropanoato de metilo: Estructura similar pero con un átomo de cloro en lugar de flúor.
3-amino-2-bromopropanoato de metilo: Estructura similar pero con un átomo de bromo en lugar de flúor.
3-amino-2-yodopropanoato de metilo: Estructura similar pero con un átomo de yodo en lugar de flúor.
Singularidad
El 3-amino-2-fluoropropanoato de metilo es único debido a la presencia del átomo de flúor, que imparte propiedades electrónicas y estéricas distintas. La alta electronegatividad y el pequeño tamaño del flúor pueden influir significativamente en la reactividad del compuesto y las interacciones con los objetivos biológicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C4H8FNO2 |
|---|---|
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
methyl 3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |
Clave InChI |
WOVBJOLECSYCJY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




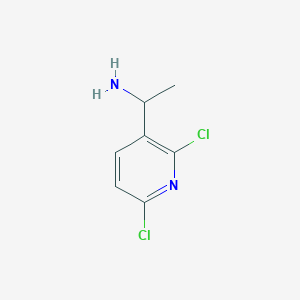
![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)



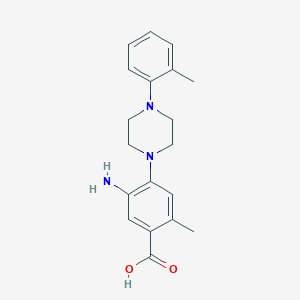
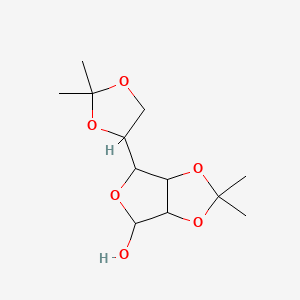
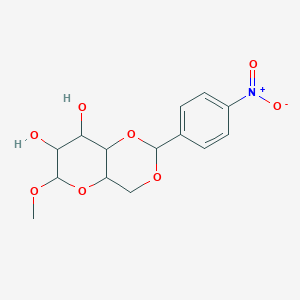

![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

